(E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate
Description
Properties
IUPAC Name |
ethyl (E)-3-(4-bromo-3-chlorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPYEUXVQJKDCY-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of (E)-3-(4-Bromo-3-Chlorophenyl)Acrylic Acid
The most widely reported method involves the esterification of (E)-3-(4-bromo-3-chlorophenyl)acrylic acid with ethanol under acidic or enzymatic conditions. This route leverages the carboxylic acid’s reactivity, typically employing sulfuric acid or p-toluenesulfonic acid as catalysts. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the electrophilic carbonyl carbon of the acid.
Key parameters influencing yield and stereoselectivity include:
Challenges and Mitigation
Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction offers superior stereocontrol for synthesizing α,β-unsaturated esters. A recent advancement utilizes deep eutectic solvents (DES) to enhance efficiency.
Procedure and Optimization
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Phosphonate preparation : Diethyl phosphonoacetate reacts with 4-bromo-3-chlorobenzaldehyde in DES (e.g., choline chloride/urea).
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Base selection : 1,8-diazabicycloundec-7-ene (DBU) in DES achieves 88% yield with an E/Z ratio of 96:4.
-
Solvent reuse : DES can be recycled thrice without significant yield loss, aligning with green chemistry principles.
Reaction equation :
Palladium-Catalyzed Cross-Coupling
While less common, Suzuki-Miyaura coupling between ethyl acrylate and 4-bromo-3-chlorophenylboronic acid has been explored. This method faces challenges:
Industrial-Scale Production
Continuous Flow Processes
Industrial protocols prioritize continuous flow systems to enhance throughput and safety. Key features include:
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Residence time : 10–15 minutes at 100°C.
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Automation : In-line analytics (e.g., HPLC) monitor conversion in real time.
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 75–85% | 88–92% |
| Reaction Time | 6–8 h | 1–2 h |
| Solvent Consumption | High | Reduced by 40% |
Stereoselectivity and Purification
Controlling E/Z Isomerism
The HWE reaction in DES achieves >95% E-selectivity due to:
Chromatographic Resolution
Silica gel chromatography with hexane/ethyl acetate (8:2) separates E/Z isomers. The (E)-isomer elutes first due to lower polarity.
Comparative Analysis of Methods
| Method | Yield | E-Selectivity | Cost | Scalability |
|---|---|---|---|---|
| Esterification | 70–85% | >90% | Low | Moderate |
| HWE in DES | 88% | 96% | Moderate | High |
| Palladium Catalysis | 30% | 85% | High | Low |
The HWE-DES method emerges as the optimal balance of efficiency and sustainability, though esterification remains viable for low-budget applications.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted phenyl acrylates
Oxidation: 3-(4-bromo-3-chlorophenyl)acrylic acid
Reduction: Ethyl 3-(4-bromo-3-chlorophenyl)propanoate
Scientific Research Applications
Chemistry
(E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including:
- Substitution Reactions : The halogen substituents can be replaced by other nucleophiles, facilitating the synthesis of diverse derivatives.
- Addition Reactions : The acrylate moiety can participate in Michael additions or other nucleophilic addition reactions.
Table 1: Summary of Chemical Reactions
| Reaction Type | Description | Example Reagents |
|---|---|---|
| Substitution | Replacement of Br/Cl with nucleophiles | Sodium methoxide, potassium tert-butoxide |
| Addition | Reaction with nucleophiles at the double bond | Amines, alcohols |
| Oxidation/Reduction | Transformation of functional groups | KMnO₄ (oxidizing agent), LiAlH₄ (reducing agent) |
Biological Applications
The compound exhibits notable biological activities, particularly in antimicrobial research. Studies have shown that it possesses significant antibacterial and antifungal properties.
- Antimicrobial Activity : In vitro studies indicate that this compound can inhibit the growth of various pathogens. The presence of halogen atoms enhances its lipophilicity and interaction with microbial membranes.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 µg/mL |
| Staphylococcus epidermidis | 0.25 µg/mL |
| Rhizoctonia solani | Effective at low concentrations |
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique structure allows it to be employed in formulations requiring enhanced reactivity or specific biological activity.
Case Study 1: Antimicrobial Efficacy
A study evaluated various derivatives of acrylates, including this compound, demonstrating a strong correlation between structural modifications and biological efficacy against a panel of microbial strains. The findings indicated that compounds with similar structural motifs exhibited MIC values as low as 0.22 µg/mL against Staphylococcus aureus.
Case Study 2: Enantioselective Synthesis
Research involving the synthesis of enantioenriched compounds highlighted the utility of this compound as a precursor in producing complex chiral molecules through asymmetric catalysis. This application underscores its importance in pharmaceutical chemistry where chiral purity is critical.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the phenyl ring makes the compound more reactive towards nucleophilic attack. The ester group can undergo hydrolysis in the presence of enzymes or acidic/basic conditions, leading to the formation of the corresponding acid and alcohol.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Halogen Effects : Bromine and chlorine increase electron-withdrawing effects, enhancing electrophilicity for nucleophilic attacks. Fluorine, being smaller, offers similar electronic effects with reduced steric bulk .
- Substituent Position: The 3-chloro group in the target compound introduces ortho/para-directing effects, influencing regioselectivity in subsequent reactions compared to monosubstituted analogs .
Crystallographic and Structural Insights
- Crystal Packing: Halogenated analogs often form dense crystal structures due to halogen bonding (C–X⋯O/N interactions). For example, a related bromo-chloro compound crystallizes in a monoclinic system (space group C2, density 1.405 g/cm³) .
- Hydrogen Bonding: Methoxy or cyano substituents (e.g., ethyl 3-(4-bromophenyl)-2-cyanoacrylate) introduce additional hydrogen-bonding motifs, affecting solubility and melting points .
Biological Activity
(E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
- Molecular Formula : C12H12BrClO2
- Molecular Weight : 303.68 g/mol
- CAS Number : 1615-02-7
The compound features a bromo and chloro substituent on the aromatic ring, which may enhance its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and chlorine) can increase the compound's lipophilicity, potentially leading to enhanced binding affinity for target proteins. The acrylate moiety is reactive and can participate in Michael addition reactions with nucleophilic sites on proteins, contributing to its biological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- In Vitro Studies : Compounds with similar structures have shown notable cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The mechanism involves the inhibition of cell proliferation and induction of apoptosis, with IC50 values ranging from 10 to 33 nM in some derivatives .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 9h | MCF-7 | 10 |
| 10p | MDA-MB-231 | 23 |
| 6s | RFX 393 | 11.70 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities:
- Cyclin-dependent Kinase (CDK) Inhibition : Similar compounds have demonstrated substantial inhibitory effects against CDK2, with IC50 values ranging from 0.09 to 1.58 µM. This suggests potential use in cancer therapy by disrupting cell cycle progression .
Case Studies
- Cytotoxicity against Renal Carcinoma : In a study evaluating derivatives of this compound, compounds showed significant growth inhibition against renal carcinoma cell line RFX 393, indicating their potential as therapeutic agents in oncology .
- Mechanistic Insights : Flow cytometry analysis revealed that treated cells exhibited G0–G1 phase arrest, indicating a disruption in the cell cycle that could lead to apoptosis. This finding underscores the importance of further investigating the apoptotic pathways activated by these compounds .
Q & A
Q. What are the common synthetic routes for preparing (E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate, and how can reaction conditions be optimized?
The compound is typically synthesized via Knoevenagel condensation between 4-bromo-3-chlorobenzaldehyde and ethyl acrylate derivatives. Catalytic methods, such as ruthenium-catalyzed C–H activation, offer regioselective pathways for alkenylation of aromatic substrates under mild conditions . Optimization involves adjusting catalysts (e.g., [RuCl2(p-cymene)]₂), temperature (80–120°C), and solvent systems (aqueous/organic biphasic mixtures) to enhance yield and stereoselectivity. Monitoring reaction progress via TLC or HPLC ensures intermediate purity.
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for trans double bonds, ~16 Hz).
- X-ray Crystallography : Resolves molecular geometry and confirms the E-configuration .
- IR Spectroscopy : Identifies acrylate carbonyl stretches (~1700 cm⁻¹) and aryl halide vibrations .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H⁺] at m/z ~287–289 for bromine/chlorine isotopes).
Q. How do steric and electronic effects influence the reactivity of the acrylate moiety in this compound?
The electron-withdrawing ester group activates the α,β-unsaturated system for Michael additions or Diels-Alder reactions , while bromine and chlorine substituents on the aryl ring direct electrophilic substitution (e.g., para to bromine in further functionalization). Steric hindrance from the ethyl ester and halogenated aryl group may slow nucleophilic attacks at the β-carbon .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsion angles. For example:
Q. What role do hydrogen-bonding networks play in the solid-state packing of this compound?
Graph set analysis ( R₂²(8) motifs) identifies intermolecular interactions, such as C–H···O bonds between acrylate carbonyls and adjacent aryl C–H groups. These interactions stabilize crystal lattices and influence melting points . Computational tools (e.g., Mercury CSD) map packing diagrams to predict solubility and stability .
Q. How can regioselectivity challenges in halogenated aryl acrylate derivatization be addressed?
Bromine’s strong directing effect favors electrophilic substitution at the para position relative to chlorine. For Suzuki couplings, Pd-catalyzed cross-coupling with aryl boronic acids requires inert conditions (e.g., N₂ atmosphere) and ligands (e.g., SPhos) to suppress debromination . Competitive pathways are monitored via LC-MS to isolate desired regioisomers.
Q. Which computational methods predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
